molecular formula C9H13NO3 B1446714 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid CAS No. 1512316-93-6

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

Cat. No.: B1446714
CAS No.: 1512316-93-6
M. Wt: 183.2 g/mol
InChI Key: SMKLRTNSXAESAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (CAS 897008-27-4) is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a dimethyl-1,2-oxazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile applications in designing novel therapeutic agents. Heterocycles like the 1,2-oxazole are significant in medicinal chemistry due to their diverse biological activities and potential applications in targeting multiple disease pathways . Researchers can leverage this compound as a key building block in the synthesis of more complex molecules, particularly for the development of enzyme inhibitors and other bioactive compounds. The structure includes a carboxylic acid functional group, providing a reactive handle for further synthetic modification and conjugation, such as amide bond formation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLRTNSXAESAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate Ester

  • Starting with ethyl 2-[2,6-dimethyl-4-({[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)phenoxy]-2-methylpropanoate.
  • Reaction with glyoxylic acid monohydrate and sodium triacetoxyborohydride in methanol at room temperature overnight.
  • Work-up involves solvent removal, extraction with ethyl acetate, washing, drying, and purification by silica gel column chromatography.
  • Yield: approximately 91% of the intermediate as a colorless solid.

Step 2: Amide Coupling and Ester Hydrolysis

  • The intermediate ester is reacted with various amines in the presence of coupling agents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF or acetonitrile.
  • Reaction at room temperature overnight.
  • Post-reaction work-up includes solvent removal, extraction, washing, drying, and purification by column chromatography.
  • The ethyl ester intermediates are then hydrolyzed with aqueous NaOH at 50°C overnight.
  • Acidification with HCl and further purification yields the target acids.

Step 3: Isolation of this compound

  • The specific compound this compound is obtained as an HCl salt in about 52% yield.
  • Characterization by ^1H-NMR and mass spectrometry confirms structure and purity.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Solvents Temperature Yield (%) Notes
1 Glyoxylic acid monohydrate, Na triacetoxyborohydride Methanol Room temperature 91 Formation of intermediate ester
2 Amines, EDCI, HOBt DMF or Acetonitrile Room temperature 43–66 Amide coupling, varies by amine used
3 NaOH (1 M), 50°C, overnight Methanol + aqueous 50°C - Ester hydrolysis to acid
4 Acidification with HCl, purification Various Room temperature 52 (for dimethylamino derivative) Final acid isolation as HCl salt

Additional Process Insights

  • The use of sodium triacetoxyborohydride is critical for reductive amination steps, providing mild and selective reduction conditions.
  • EDCI/HOBt coupling is a standard peptide coupling method adapted here for amide bond formation with high efficiency.
  • Hydrolysis conditions are mild to avoid degradation of sensitive oxazole rings.
  • Purification typically involves silica gel chromatography with chloroform/methanol or hexane/ethyl acetate solvent systems.
  • Final products are often isolated as salts (e.g., HCl salts) to enhance stability and crystallinity.

Industrial and Scale-Up Considerations

  • Alternative bases such as sodium hydroxide, potassium hydroxide, or carbonate salts can be used for hydrolysis and neutralization steps.
  • Solvents like DMF, acetonitrile, and ethyl acetate are common, with attention to solvent recovery and environmental impact.
  • The process is amenable to scale-up, with reported yields and purities suitable for pharmaceutical intermediate production.

Detailed Research Findings

The synthesis and characterization data from a 2015 study demonstrate the versatility of this synthetic approach in producing various analogs by changing the amine component during coupling, including the dimethylamino derivative which corresponds to the target compound here. The yields range from moderate to high (43–66%), with the dimethylamino derivative isolated in 52% yield as the hydrochloride salt, confirming the method’s robustness.

Summary Table of Key Analytical Data for this compound

Parameter Value
Molecular Ion (MS ESI) m/z 494 (M+H)^+
^1H-NMR (400 MHz, DMSO-d6) δ 1.36 (6H, s), 2.18 (6H, s), 2.42 (3H, s), 2.84 (3H, s), 2.89 (3H, s), 4.11–4.40 (6H, m), 7.31 (2H, s), 7.54–7.59 (3H, m), 7.97–7.99 (2H, m)
Yield 52% (as HCl salt)
Purification Silica gel chromatography, salt formation

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

2-(Hydroxy-3-(2-methylthiazol-4-yl)propanoic Acid

  • Structure : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen).
  • Impact : Thiazole’s sulfur atom enhances lipophilicity and alters hydrogen-bonding capacity compared to oxazole. This compound was discontinued, possibly due to metabolic instability or synthesis challenges .
  • Application: Not specified, but thiazoles are common in pharmaceuticals (e.g., antibiotics).

Impazapic (2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic Acid)

  • Structure: Imidazole-pyridine hybrid with a propanoic acid chain.
  • Impact : The imidazole ring (two nitrogen atoms) increases basicity, influencing solubility and receptor binding. Used as a herbicide, highlighting the role of heterocycles in agrochemical activity .

Table 2: Heterocycle Comparison

Compound Heterocycle Key Substituents Application
Target Compound 1,2-Oxazole Dimethyl, 2-methylpropanoic Undocumented
2-Hydroxy-3-(2-methylthiazol-4-yl) Thiazole Hydroxy, methyl Discontinued
Impazapic Imidazole Methyl, isopropyl Herbicide

Substituted Propanoic Acids in Agrochemicals

Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)

  • Structure: Phenoxy-pyridine backbone with a propanoic acid group.
  • Impact : The electron-withdrawing trifluoromethyl group enhances herbicide activity by improving membrane permeability .

Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)

  • Structure : Similar to haloxyfop but lacks a chlorine atom.
  • Impact: Demonstrates how minor structural changes (Cl vs. CF₃) modulate selectivity and potency in herbicides .

Table 3: Agrochemical Propanoic Acid Derivatives

Compound Substituents Key Functional Groups Use
Haloxyfop 3-Chloro-5-(trifluoromethyl)pyridinyl Phenoxy, trifluoromethyl Herbicide
Fluazifop 5-(Trifluoromethyl)pyridinyl Phenoxy, trifluoromethyl Herbicide
Target 3,5-Dimethyl-1,2-oxazolyl Methylpropanoic acid Undocumented

Complex Propanoic Acid Derivatives in Pharmaceuticals

2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic Acid

  • Structure: Extended aromatic system with tetrahydroquinoline and biphenyl groups.
  • Higher molecular weight (vs. target compound) may reduce bioavailability but enhance target specificity .

Table 4: Pharmacokinetic Comparison

Compound Molecular Weight Hydrogen Bond Donors Predicted CCS ([M+H]⁺)
Target Compound 169.18 1 135.0 Ų
Biphenylcarbonyl Derivative ~550 1 Not reported

Key Findings and Limitations

  • The target compound’s compact oxazole core distinguishes it from larger agrochemical derivatives (e.g., haloxyfop) and complex pharmaceuticals.
  • Lack of literature/patent data for the target compound contrasts with well-documented analogs, suggesting it may be understudied or novel.
  • Structural variations in heterocycles (oxazole vs.

Further Research Directions :

  • Experimental validation of CCS predictions and solubility studies.
  • Exploration of biological activity, particularly given the oxazole’s role in medicinal chemistry (e.g., kinase inhibition).

Biological Activity

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an organic compound characterized by its unique oxazole structure, which includes one nitrogen and one oxygen atom in a five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : Approximately 171.18 g/mol
  • Structure : The compound features a dimethyl-1,2-oxazole ring attached to a propanoic acid moiety, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, which influence the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its potential to act as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

3. Biochemical Probes

The compound is also being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to influence enzyme activity can provide insights into various biochemical processes.

Research Findings

Recent studies have highlighted the potential applications of this compound:

StudyFindings
Significant biological activity as a dual agonist for PPARs; potential anti-inflammatory effects.
Investigated for use as a biochemical probe; explored for anti-inflammatory and antimicrobial activities.
Discusses structural analogs that may enhance understanding of the compound's mechanisms and therapeutic potential.

Case Study 1: PPAR Agonist Activity

A study evaluated the agonistic effects of the compound on PPARs, demonstrating its ability to regulate genes involved in lipid metabolism. The results indicated that treatment with this compound led to improved lipid profiles in experimental models.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid, and how can its purity be validated?

  • Synthesis : Optimize via coupling reactions (e.g., amidation or esterification) using 4-dimethyl-1,2-oxazole derivatives and 2-methylpropanoic acid precursors. Protect the carboxylic acid group during synthesis to avoid side reactions.
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally related compounds, such as ISOX-DUAL derivatives .
  • Purity Validation : Use reverse-phase HPLC with UV detection (210–254 nm) and reference impurity standards (e.g., EP-grade propanoic acid derivatives) to quantify residual solvents or byproducts .

Q. How should researchers handle crystallographic data collection and initial refinement for this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Initial Refinement : Employ SHELXS for structure solution via direct methods and SHELXL for least-squares refinement. Use WinGX to integrate data processing and visualization .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic bond lengths be resolved?

  • Root Cause : Dynamic effects in solution (e.g., conformational flexibility) may cause NMR shifts to differ from static crystal structures.
  • Resolution :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths .
  • Analyze hydrogen-bonding networks via graph set analysis (e.g., Etter’s rules) to identify packing effects influencing crystallographic data .
    • Tools : Cross-validate using ORTEP-3 for thermal ellipsoid visualization and SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What strategies are effective for studying the compound’s role in bromodomain inhibition, and how does its structure inform activity?

  • Biological Assays : Use fluorescence polarization assays to measure binding affinity for CBP/p300 or BRD4 bromodomains. Reference ISOX-DUAL’s dimethyloxazole group, which mimics acetylated lysine (KAc) in histone tails .
  • SAR Analysis : Modify the oxazole’s substituents (e.g., methyl groups) and assess changes in inhibitory potency. Compare with analogs like PF-06670910 to identify critical steric/electronic features .

Q. How can researchers address low reproducibility in synthetic yields across different batches?

  • Methodological Adjustments :

  • Control reaction atmosphere (e.g., inert gas for moisture-sensitive steps).
  • Optimize stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature).
    • Analytical Validation : Track intermediates via LC-MS and quantify yield-limiting steps. Use EP impurity standards (e.g., MM0002.26) to identify persistent byproducts .

Data Analysis and Technical Challenges

Q. What advanced computational tools are suitable for predicting hydrogen-bonding patterns in crystals of this compound?

  • Software : Use Mercury (CCDC) for crystal packing analysis and MolProbity for steric clash validation.
  • Methodology : Apply Etter’s graph set notation (e.g., R22(8)\text{R}_2^2(8) motifs) to classify hydrogen-bonding networks and correlate with solubility trends .

Q. How should researchers interpret conflicting LogP values obtained from different experimental methods?

  • Root Cause : Variations in pH (e.g., ionizable carboxylic acid group) or solvent systems (octanol-water vs. chromatographic methods).
  • Resolution :

  • Standardize measurement conditions (pH 7.4 for physiological relevance).
  • Validate via shake-flask method with UV detection and compare with computational predictions (e.g., ChemAxon or ACD/Labs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Reactant of Route 2
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2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.